Selectivity Profile: Ro 31-8830 vs. Protein Kinase A (PKA)
Ro 31-8830 demonstrates significant selectivity for PKC over the closely related protein kinase A (PKA), a key differentiator from the non-selective lead compound staurosporine. In a standardized panel of kinase assays, Ro 31-8830, along with three other bisindolylmaleimides (Ro 31-7549, Ro 31-8161, Ro 31-8425), was found to be more than 60-fold less potent against PKA [1]. This level of selectivity is critical for minimizing off-target effects and accurately dissecting PKC-dependent signaling events.
| Evidence Dimension | Selectivity (Fold-selectivity for PKC over PKA) |
|---|---|
| Target Compound Data | > 60-fold less potent against PKA |
| Comparator Or Baseline | Parental comparator: Staurosporine (non-selective PKC inhibitor) |
| Quantified Difference | > 60-fold |
| Conditions | Isolated brain PKC and PKA enzyme assays (reported IC50 range for PKC: 8-80 nM) |
Why This Matters
This selectivity ensures that observed effects in cellular or in vivo models are due to PKC inhibition rather than confounding PKA inhibition, a common issue with earlier-generation PKC inhibitors.
- [1] Harmon CS, Nevins TD, Ducote J, Lutz D. Bisindolylmaleimide protein-kinase-C inhibitors delay the decline in DNA synthesis in mouse hair follicle organ cultures. Skin Pharmacol. 1997;10(2):71-8. doi: 10.1159/000211471. PMID: 9257375. View Source
